molecular formula C20H26N2O3S B10886861 1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine

1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine

Cat. No.: B10886861
M. Wt: 374.5 g/mol
InChI Key: WEKHPENLGPOAOT-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of piperazine with benzylsulfonyl chloride and 2-ethoxybenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of automated reactors and purification systems. The choice of solvents, reagents, and reaction conditions may be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfonyl or ethoxybenzyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Ethoxybenzyl)piperazine
  • 1-(Benzylsulfonyl)piperazine
  • 4-(2-Ethoxybenzyl)piperazine

Uniqueness

1-(Benzylsulfonyl)-4-(2-ethoxybenzyl)piperazine is unique due to the presence of both benzylsulfonyl and ethoxybenzyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(2-ethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C20H26N2O3S/c1-2-25-20-11-7-6-10-19(20)16-21-12-14-22(15-13-21)26(23,24)17-18-8-4-3-5-9-18/h3-11H,2,12-17H2,1H3

InChI Key

WEKHPENLGPOAOT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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